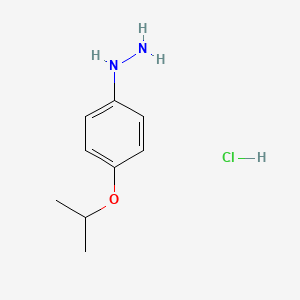

(4-Isopropoxyphenyl)hydrazine hydrochloride

描述

(4-Isopropoxyphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H15ClN2O. It is a hydrazine derivative that has garnered attention due to its potential therapeutic and industrial applications. This compound is known for its bioactivity and potency, as well as its effects on cell function and signal transduction.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropoxyphenyl)hydrazine hydrochloride typically involves multiple stages. One common method includes the reaction of 4-(isopropoxy)aniline with hydrogen chloride in water under an inert atmosphere, followed by the addition of sodium nitrite and tin (II) chloride dihydrate . The reaction conditions are carefully controlled, with temperatures ranging from 0 to 20°C.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations.

化学反应分析

Types of Reactions

(4-Isopropoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, sodium nitrite, and tin (II) chloride dihydrate. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research has indicated that hydrazine derivatives, including (4-Isopropoxyphenyl)hydrazine hydrochloride, exhibit potential anticancer properties. A study evaluated various extracts from marine organisms and found that certain hydrazines could inhibit cancer cell proliferation through mechanisms involving the modulation of signaling pathways like NF-kB . This suggests that this compound may serve as a lead compound for developing anticancer agents.

Mechanism of Action

The mechanism of action for hydrazine derivatives often involves the formation of reactive intermediates that can interact with cellular macromolecules, leading to apoptosis in cancer cells. The specific interactions and pathways activated by this compound require further investigation to fully elucidate its therapeutic potential.

Environmental Monitoring

Detection of Hydrazine

Hydrazines are recognized as hazardous pollutants due to their toxicity and potential carcinogenicity. Recent advancements have led to the development of fluorescent probes for detecting hydrazine in environmental samples. These probes utilize this compound as a recognition element, allowing for sensitive and selective detection of hydrazine levels in water samples .

Fluorescent Probe Development

The probe OCYB, based on the intramolecular charge transfer mechanism, demonstrated high selectivity for hydrazine with a detection limit as low as 78 nM. This highlights the utility of this compound in creating effective monitoring tools for environmental safety .

Chemical Synthesis

Intermediate in Organic Synthesis

this compound is used as an intermediate in organic synthesis processes. It can be employed to synthesize various other compounds, including pharmaceuticals and agrochemicals. The ability to modify its structure allows chemists to tailor compounds for specific activities or properties .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Potential anticancer agent | Inhibits NF-kB signaling; requires further research |

| Environmental Monitoring | Detection of hydrazine pollutants | High selectivity with detection limit of 78 nM |

| Chemical Synthesis | Intermediate for synthesizing pharmaceuticals and agrochemicals | Versatile applications in organic synthesis |

Case Studies

- Anticancer Evaluation : A study focused on evaluating extracts from marine organisms revealed that certain hydrazines inhibited cancer cell growth significantly. This indicates a promising avenue for further development of this compound as an anticancer drug .

- Environmental Detection : The development of the OCYB probe illustrates how this compound can be utilized in environmental chemistry to monitor toxic substances effectively, ensuring public health safety .

- Synthesis Applications : In chemical synthesis, this compound has been shown to facilitate the production of complex organic molecules, demonstrating its importance as a versatile reagent in laboratory settings .

作用机制

The mechanism of action of (4-Isopropoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating cell function and signal transduction pathways. The exact molecular targets and pathways involved are still under investigation.

相似化合物的比较

Similar Compounds

Some compounds similar to (4-Isopropoxyphenyl)hydrazine hydrochloride include:

Hydralazine: A hydrazine derivative used as an antihypertensive agent.

Hydroxyzine: An antihistamine used to treat anxiety and tension.

Uniqueness

This compound is unique due to its specific chemical structure and the range of applications it has in various fields. Its bioactivity and potency make it a valuable compound for scientific research and industrial applications.

生物活性

(4-Isopropoxyphenyl)hydrazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14ClN3O. Its structure features a hydrazine functional group attached to an isopropoxy-substituted phenyl ring, which is crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Species Formation : Hydrazine derivatives often undergo metabolic transformations that lead to the formation of reactive intermediates, which can interact with cellular macromolecules, potentially leading to cytotoxic effects .

- Inhibition of Enzymatic Pathways : Compounds with hydrazine moieties have been reported to inhibit various enzymes involved in metabolic pathways, contributing to their therapeutic effects .

- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells, particularly through modulation of signaling pathways associated with cell proliferation and survival .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. For instance, studies on related compounds have demonstrated significant inhibition of HER2-positive gastric cancer cell lines, suggesting potential applicability in treating aggressive cancers .

Anti-inflammatory Effects

Hydrazine derivatives are known for their anti-inflammatory properties. Compounds similar to this compound have shown efficacy in reducing pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential use in inflammatory conditions .

Antimicrobial Activity

Preliminary studies suggest that hydrazine derivatives can exhibit antimicrobial activity against various pathogens. Although specific data on this compound is limited, its structural analogs have shown promising results against bacterial and fungal strains .

Case Studies and Research Findings

- Study on HER2 Inhibition : A study focusing on hydrazine derivatives found that certain compounds effectively inhibited HER2 expression in gastric cancer models, leading to decreased tumor growth. This suggests that this compound may have similar effects due to structural similarities .

- Anti-inflammatory Assays : Research evaluating the anti-inflammatory properties of hydrazines demonstrated significant inhibition of TNF-α and IL-6 production in vitro. These findings highlight the potential for this compound in treating inflammatory diseases .

- Microbial Resistance Studies : Compounds structurally related to this compound were tested against various microbial strains, showing significant antimicrobial activity. This positions the compound as a candidate for further exploration in antimicrobial therapy .

Data Tables

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | HER2 inhibitors | Inhibition of tumor growth |

| Anti-inflammatory | Hydrazine derivatives | Reduction in TNF-α and IL-6 levels |

| Antimicrobial | Various hydrazines | Significant inhibition of microbial growth |

属性

IUPAC Name |

(4-propan-2-yloxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-7(2)12-9-5-3-8(11-10)4-6-9;/h3-7,11H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKJCMSHDQWJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。